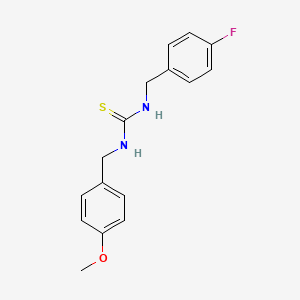
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an amide functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide can be achieved through several steps:
Starting Material: The process begins with 2,5-dichloroaniline and 5-chloro-2-methylbenzoic acid.
Amidation Reaction: The 2,5-dichloroaniline is reacted with 5-chloro-2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
Substitution: Products include various substituted benzamides.
Reduction: Products include amines or alcohols.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-methylphenyl)benzamide
- 2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide
- 2,5-dichloro-N-(5-chloro-3-methylphenyl)benzamide
Uniqueness
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-10(16)7-13(8)18-14(19)11-6-9(15)4-5-12(11)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRMOYQCZIRKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5696828.png)




![2-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5696849.png)


![1-(2,5-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B5696872.png)

